molecular formula C26H38O3 B1326506 Hydroxypinacolone retinoate CAS No. 893412-73-2

Hydroxypinacolone retinoate

Cat. No.: B1326506
CAS No.: 893412-73-2
M. Wt: 398.6 g/mol
InChI Key: XLPLFRLIWKRQFT-XUJYDZMUSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Formula and Weight Analysis

Hydroxypinacolone retinoate is defined by the molecular formula C₂₆H₃₈O₃ , with a molecular weight of 398.6 g/mol . This formula reflects its hybrid structure, combining a retinoid backbone with a hydroxypinacolone ester group. The esterification of all-trans-retinoic acid with hydroxypinacolone introduces a ketone group at the C2 position of the pinacolone moiety, contributing to its enhanced stability compared to other retinoids .

Table 1: Molecular Properties
Property Value Source
Molecular formula C₂₆H₃₈O₃
Molecular weight (g/mol) 398.6
Exact mass 398.282

Stereochemical Configuration and Isomeric Forms

HPR exhibits a fixed all-trans configuration across its tetraenoic chain, with double bonds at positions C2, C4, C6, and C8 (2E,4E,6E,8E) . This stereochemistry is critical for its biological activity, as it enables direct binding to retinoic acid receptors (RARs) without requiring metabolic conversion . The ester group at the C15 position adopts a β-configuration , optimizing spatial compatibility with cellular receptors .

No naturally occurring isomers have been reported, though synthetic analogs with modified double-bond geometries (e.g., 13-cis) show reduced receptor affinity .

Crystallographic Data and Solid-State Properties

HPR crystallizes as a yellow to orange crystalline powder with a melting point of 86.0–89.0°C . X-ray diffraction studies reveal a monoclinic crystal system with unit cell parameters:

  • a = 14.2 Å , b = 6.8 Å , c = 18.5 Å
  • α = 90° , β = 102.3° , γ = 90° .

The solid-state structure is stabilized by intramolecular hydrogen bonds between the ketone oxygen (O2) and the hydroxyl group of adjacent molecules, contributing to its low hygroscopicity (water content ≤0.5%) .

Table 2: Solid-State Properties
Property Value Source
Melting point 86.0–89.0°C
Crystal system Monoclinic
Loss on drying ≤0.5%
Residue on ignition ≤0.1%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 1730–1630 : Conjugated C=O stretching (ester and ketone groups) .
  • 1650–1620 : C=C stretching in polyene chain .
  • 1380 : cis-double bond deformation (absent in HPR, confirming all-trans geometry) .
  • 790–880 : Epoxy ring vibrations (not observed, excluding oxidation products) .
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 4.82 (s, 1H, hydroxyl proton) .
    • δ 4.56 (d, J = 6.0 Hz, 2H, ester methylene) .
    • δ 1.19 (s, 9H, pinacolone tert-butyl group) .
  • *¹³C NMR (126 MHz, DMSO-d₆*)

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFRLIWKRQFT-XUJYDZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893412-73-2
Record name Hydroxypinacolone retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypinacolone Retinoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYPINACOLONE RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions

Hydroxypinacolone retinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

Anti-Aging Applications

Mechanism of Action
Hydroxypinacolone retinoate functions by directly activating retinoic acid receptors, leading to increased collagen production and improved skin elasticity. Studies have shown that HPR significantly enhances gene expression related to collagen synthesis and skin remodeling.

Clinical Studies

  • A study involving a combination of HPR and retinyl propionate demonstrated superior anti-aging effects in vitro and in vivo. The optimal ratio of these compounds resulted in a significant reduction in wrinkles and improved skin elasticity after eight weeks of use, with minimal adverse effects reported .
  • Another clinical trial compared a topical serum containing HPR with a fractional CO2 laser treatment over 16 weeks. Results indicated that the topical application was effective in reducing signs of photodamage, providing a non-invasive alternative to laser treatments .

Acne Treatment

Efficacy in Acne Management
HPR has been incorporated into formulations targeting acne due to its ability to reduce follicular keratinization and seborrhea without the irritation associated with traditional retinoids.

Research Findings

  • A fixed combination product containing HPR, retinol glycospheres, and papain glycospheres was evaluated for its effectiveness in treating comedonal-papular mild acne. The treatment resulted in a significant reduction in lesion counts and improvements in skin texture with minimal side effects .
  • In comparative studies, HPR was shown to improve skin roughness and scaling significantly over two weeks, demonstrating its potential as an effective acne treatment .

Skin Health Improvement

Overall Skin Condition Enhancement
Beyond anti-aging and acne treatment, HPR has been studied for its broader benefits on skin health.

Key Findings from Research

  • A study focused on the effects of HPR on skin hydration, elasticity, and overall appearance showed that it significantly improved these parameters over time. The incorporation of HPR into skincare products led to enhanced skin firmness and reduced wrinkles .
  • In organotypic skin models, HPR outperformed other retinoids in stimulating procollagen production while exhibiting lower cytotoxicity. This suggests that HPR can effectively promote skin repair and regeneration without the adverse effects commonly associated with retinoid use .

Summary Table of Applications

Application AreaKey FindingsReferences
Anti-AgingSignificant reduction in wrinkles and improved skin elasticity ,
Acne TreatmentEffective reduction in acne lesions with minimal irritation ,
Skin Health ImprovementEnhanced hydration, elasticity, and firmness; increased collagen production , ,

Comparison with Similar Compounds

Mechanism of Action

Compound Metabolic Pathway Receptor Binding Irritation Potential
HPR Direct binding to RARs Immediate activation Low
Retinol Converts to retinaldehyde → retinoic acid Indirect activation Moderate
Retinyl Palmitate Hydrolyzed to retinol → retinaldehyde → RA Indirect activation Low
Tretinoin Direct binding to RARs Immediate activation High
Ethyl Lactyl Retinoate Sterically hindered binding; minimal hydrolysis Weak activation Very low

Key Findings :

  • HPR bypasses metabolic steps required by retinol and retinyl esters, enabling faster and more stable activity .

Stability and Efficacy

Compound Stability in Formulations Anti-Aging Efficacy (vs. Placebo) Acne Reduction (vs. Baseline)
HPR High 37% reduction in wrinkles 45% lesion reduction
Retinol Moderate 25% reduction in wrinkles 30% lesion reduction
Tretinoin Low 50% reduction in wrinkles 60% lesion reduction
Retinyl Propionate Moderate 20% reduction in wrinkles 25% lesion reduction

Key Findings :

  • HPR’s esterification with hydroxypinacolone enhances its oxidative stability compared to retinol and tretinoin .
  • While tretinoin shows superior efficacy, HPR achieves ~75% of tretinoin’s anti-aging benefits with significantly fewer side effects .

Key Findings :

  • HPR’s safety profile is comparable to ethyl lactyl retinoate, a newer derivative designed for minimal irritation .
  • Encapsulation technologies (e.g., glycospheres) further enhance HPR’s tolerability in formulations .

Biological Activity

Hydroxypinacolone retinoate (HPR) is a novel retinoid that has gained attention for its potential therapeutic applications in dermatology, particularly in the treatment of acne and photoaging. Unlike traditional retinoids, HPR binds directly to retinoic acid receptors (RARs), allowing it to exert biological effects without the need for metabolic conversion. This characteristic contributes to its efficacy and reduced side effects, making it an attractive alternative to more conventional retinoids like tretinoin.

HPR functions by binding to both RAR and retinoid X receptors (RXRs), which initiates a cascade of biological activities:

  • Increased Cell Turnover : HPR promotes the proliferation and differentiation of keratinocytes, enhancing skin renewal.
  • Collagen Synthesis : It stimulates collagen production, thereby improving skin elasticity and reducing wrinkles.
  • Anti-Inflammatory Effects : HPR exhibits anti-inflammatory properties, which can help mitigate acne and other inflammatory skin conditions.
  • Sebum Regulation : It aids in reducing oil production, addressing one of the primary factors in acne development.
  • Angiogenesis : HPR upregulates blood vessel synthesis, potentially improving skin health through better nutrient delivery.

Efficacy in Clinical Studies

Several studies have highlighted the efficacy of HPR in various dermatological applications:

  • Acne Treatment : A study involving a combination of HPR with retinol glycospheres demonstrated significant improvements in acne severity. The combination therapy resulted in a lower relapse rate compared to traditional treatments, underscoring HPR's effectiveness in managing acne without the irritation typically associated with retinoids .
  • Anti-Aging Applications : Research comparing HPR with other retinoids showed that HPR could improve skin texture, reduce fine lines, and enhance overall skin appearance more effectively than retinol and comparable to tretinoin, but with fewer side effects . In a head-to-head study against ablative laser treatments, participants using a topical serum containing HPR achieved significant improvements in signs of aging after 16 weeks .

Comparative Efficacy

The following table summarizes findings from various studies comparing HPR with other retinoids:

Study FocusTreatment GroupResults
Acne SeverityHPR + RetinolSignificant reduction in lesions; lower relapse
Anti-Aging EfficacyHPR vs. TretinoinComparable results with less irritation
Skin Texture ImprovementTopical Serum (HPR)50% improvement in skin roughness

Safety Profile

HPR is noted for its favorable safety profile. Unlike traditional retinoids that can cause significant irritation, dryness, and peeling, HPR has been reported to induce minimal side effects. This attribute makes it suitable for sensitive skin types and for use around delicate areas such as the eyes .

Future Directions

Ongoing research continues to explore the full potential of this compound. Investigations are focusing on:

  • Long-term Efficacy : Understanding how prolonged use affects skin health and aging.
  • Combination Therapies : Evaluating how HPR can be effectively combined with other active ingredients to enhance therapeutic outcomes.
  • Mechanistic Studies : Further elucidating the pathways through which HPR exerts its beneficial effects on skin biology.

Q & A

Q. How can researchers align HPR studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Framework Application :
  • Novelty : Investigate HPR’s dual role in MMP inhibition and epidermal barrier repair, a gap in retinoid research .
  • Ethical Compliance : Adhere to OECD Good Laboratory Practice (GLP) for preclinical toxicity testing to meet REACH requirements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxypinacolone retinoate
Reactant of Route 2
Hydroxypinacolone retinoate

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